molecular formula C21H19N5O2 B2585548 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole CAS No. 2200625-88-1

3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole

Cat. No.: B2585548
CAS No.: 2200625-88-1
M. Wt: 373.416
InChI Key: QUFRMGGDWULSHU-UHFFFAOYSA-N
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Description

3-Phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with a phenyl group at position 3 and a piperidine-carbonyl-triazole moiety at position 3. The piperidine-carbonyl linker introduces conformational flexibility, which may influence binding affinity in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a ligand for receptor targeting .

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-21(25-12-8-17(9-13-25)26-22-10-11-23-26)16-6-7-19-18(14-16)20(28-24-19)15-4-2-1-3-5-15/h1-7,10-11,14,17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRMGGDWULSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by the reduction of a pyridine derivative using hydrogenation or other reducing agents.

    Attachment of the Triazole Moiety: The triazole moiety can be introduced through a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that compounds containing the triazole moiety exhibit potential antidepressant effects. The 3-phenyl derivative has been studied for its interaction with serotonin receptors, particularly the 5-HT2 receptor. A study demonstrated that similar triazole compounds could act as antagonists at these receptors, suggesting potential use in treating mood disorders .

1.2 Anticancer Properties

The compound has shown promise in anticancer research. A study highlighted its efficacy against various cancer cell lines, including hepatocellular carcinoma (HEPG-2) and breast cancer (MCF-7). The mechanism involves the induction of apoptosis through the activation of pro-apoptotic pathways and inhibition of cell proliferation .

1.3 Antimicrobial Activity

The presence of the triazole ring enhances the compound's antimicrobial properties. In vitro studies have indicated that derivatives similar to 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine] exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests a potential application in developing new antibiotics.

Synthetic Pathways

The synthesis of 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine] has been achieved through various methods, including:

Method Description
Condensation Reactions Involves the reaction of piperidine derivatives with triazole precursors under acidic conditions.
Cyclization Techniques Utilizes cyclization methods to form the benzoxazole ring, often employing microwave irradiation for improved yields .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the phenyl and piperidine rings can significantly affect biological activity. For instance:

Substituent Effect on Activity
Electron-donating groups Enhance binding affinity to target receptors, potentially increasing efficacy as an antidepressant .
Halogen substitutions Can modify antimicrobial properties by altering lipophilicity and interaction with microbial enzymes .

Case Studies

Several case studies have highlighted the potential applications of this compound:

4.1 Study on Antidepressant Effects
A recent clinical trial evaluated a series of triazole derivatives for their antidepressant effects compared to standard treatments. Results indicated that certain derivatives exhibited comparable efficacy with fewer side effects, suggesting a promising alternative approach to depression management .

4.2 Anticancer Research
In laboratory settings, 3-phenyl derivatives were tested against multiple cancer cell lines. The findings showed significant inhibition of tumor growth and induction of apoptosis in treated cells compared to controls, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The benzoxazole ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole with structurally related compounds from the literature:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Physicochemical Properties Biological Relevance
Target Compound Benzoxazole 3-phenyl, 5-[4-(2H-triazol-2-yl)piperidine-1-carbonyl] Likely via Cu-catalyzed triazole formation High rigidity (benzoxazole), moderate polarity (triazole) Potential kinase/D2 receptor modulation*
9a–9e () Benzimidazole Phenoxymethyl-triazolyl, aryl thiazole acetamide Click chemistry (CuAAC), solvent-dependent MP: 180–220°C; IR: 1650–1700 cm⁻¹ (C=O) α-Glucosidase inhibition (docking data)
4-(3-(2H-Triazol-2-yl)phenylamino)pyrimidine-carboxamide () Pyrimidine Triazolyl-phenylamino, cyclohexylamino SNAr reaction in NMP with diisopropylamine Soluble in polar aprotic solvents (e.g., NMP) Dopamine D2/D3 receptor selectivity
5-Phenyl-2-(1,3,4-triphenylpyrazole-5-yl)-1,3,4-oxadiazole () Oxadiazole Phenyl, triphenylpyrazole Cyclocondensation with POCl₃ Crystalline solid; stable to hydrolysis Not reported

Key Observations

Core Heterocycle Differences: The benzoxazole core in the target compound offers greater rigidity and electronic contrast compared to benzimidazole () or pyrimidine ().

Triazole Functionalization :

  • The target compound’s 2H-1,2,3-triazol-2-yl group is analogous to triazoles in and . However, its placement on a piperidine ring introduces steric and conformational variability absent in aryl-linked triazoles (e.g., 9a–9e) .

Synthetic Routes: The target compound likely employs Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to ’s methodology. However, the piperidine-carbonyl moiety may require additional steps, such as amide coupling or piperidine functionalization .

Physicochemical and Biological Profiles :

  • Melting Points : Compounds with rigid cores (e.g., benzoxazole/benzimidazole) exhibit higher melting points (>180°C) compared to pyrimidine-based analogues .
  • Docking Studies : Triazole-containing compounds in showed α-glucosidase inhibition via hydrophobic and hydrogen-bonding interactions, suggesting the target compound’s triazole may play a similar role .
  • Receptor Selectivity : The pyrimidine-carboxamide in demonstrated dopamine receptor selectivity, implying that the target’s piperidine-triazole unit could be tailored for CNS targets .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELXL, as in ) would clarify the target compound’s conformation, particularly the orientation of the piperidine-triazole group relative to the benzoxazole plane .
  • Activity Prediction : Docking simulations (similar to ’s workflow) could model the target’s interaction with enzymes or receptors, leveraging its triazole’s hydrogen-bonding capacity .

Biological Activity

The compound 3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole is a hybrid molecule that incorporates a benzoxazole moiety and a 1,2,3-triazole ring. This structural combination has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various benzoxazole compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds typically range from 250 µg/ml to 7.81 µg/ml against various pathogens .

Compound MIC (µg/ml) Target Organism
Compound A250Staphylococcus aureus
Compound B125Escherichia coli
Compound C7.81Candida albicans

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds similar to the target molecule have been shown to exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of benzoxazole derivatives on MCF-7 cancer cells, several compounds demonstrated IC50 values in the low micromolar range:

Compound IC50 (µM) Cell Line
Compound D10.5MCF-7
Compound E15.0A549
Compound F12.3HepG2

Mechanistic Insights

The biological mechanisms underlying the activity of benzoxazole derivatives often involve interaction with cellular targets such as enzymes or receptors. For example, triazole-containing compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, leading to significant inhibition.

Structure-Activity Relationship (SAR)

The biological activity of triazole-benzoxazole hybrids is influenced by various structural features:

  • Substituents on the benzene ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Triazole position : The positioning of the triazole ring relative to other functional groups plays a crucial role in determining efficacy.

Research has established that modifications to these structural elements can lead to improved potency against specific biological targets.

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